4-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
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Description
4-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C23H28N6OS and its molecular weight is 436.58. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory and Analgesic Agents
Compounds derived from similar chemical structures have been explored for their potential as anti-inflammatory and analgesic agents. For instance, research has synthesized novel heterocyclic compounds derived from visnaginone and khellinone, indicating significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings suggest a pathway for the development of new therapeutic agents targeting pain and inflammation.
Antipsychotic Agents
Research into heterocyclic carboxamides, including structures with similarities to the specified compound, has identified potential antipsychotic agents. These compounds have been evaluated for their ability to bind to dopamine and serotonin receptors and showed promising antipsychotic activity in vivo, with a notable reduction in side effects associated with extrapyramidal symptoms (Norman, Navas, Thompson, & Rigdon, 1996).
Antibacterial Activity
The exploration of novel 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacterial strains. This research highlights the potential of such compounds in developing new antibacterial agents (Selvakumar & Elango, 2017).
Antimycobacterial Activity
Substituted isosteres of pyridine- and pyrazinecarboxylic acids have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. These compounds, which share some structural features with the specified molecule, have shown varying degrees of potency against tuberculosis, offering insights into the design of new antimycobacterial drugs (Gezginci, Martin, & Franzblau, 1998).
Mycobacterium tuberculosis GyrB Inhibitors
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized, revealing novel inhibitors of Mycobacterium tuberculosis GyrB. These compounds have shown significant in vitro and in vivo activity against tuberculosis, highlighting the potential for developing new therapeutic strategies against this disease (Jeankumar et al., 2013).
Properties
IUPAC Name |
4-methyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6OS/c1-15-20(31-23(24-15)29-11-5-6-12-29)22(30)27-17-9-13-28(14-10-17)21-18-7-3-4-8-19(18)25-16(2)26-21/h5-6,11-12,17H,3-4,7-10,13-14H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRNHOOBDZRULX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CCN(CC3)C4=NC(=NC5=C4CCCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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